1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Description
1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 7-position and a urea-linked methyl group at the 3-position. This structural architecture combines pharmacophoric elements associated with diverse biological activities, including kinase inhibition and apoptosis induction . The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and binding affinity, while the triazolopyridine scaffold contributes to π-π stacking interactions in target binding pockets .
Properties
IUPAC Name |
1-methyl-3-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-7-15-11(21-18-7)8-3-4-19-9(5-8)16-17-10(19)6-14-12(20)13-2/h3-5H,6H2,1-2H3,(H2,13,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIWCYDITFXAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea are specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases, proteases, or other regulatory proteins that play crucial roles in cell proliferation, apoptosis, or metabolic processes .
Mode of Action
This compound interacts with its targets through binding to the active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby disrupting downstream signaling cascades . This interaction can result in altered cellular functions such as reduced cell proliferation or induced apoptosis in cancer cells .
Biochemical Pathways
The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and metabolic control. By inhibiting key enzymes or receptors, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. Additionally, it can activate apoptotic pathways, resulting in programmed cell death. These effects are particularly significant in cancer therapy, where uncontrolled cell proliferation is a hallmark .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its targets are highly expressed. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted via the kidneys .
Result of Action
At the molecular level, the compound’s action results in the inhibition of target enzyme activity, leading to downstream effects such as reduced phosphorylation of key signaling proteins. At the cellular level, this can manifest as cell cycle arrest, apoptosis, or altered metabolic activity. These effects contribute to the compound’s therapeutic efficacy, particularly in the context of diseases characterized by dysregulated cell signaling, such as cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective at physiological pH and temperature. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity. Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids : A brief review of the biological potential of indole derivatives : A review on synthetic account of 1,2,4-oxadiazoles as anti-infective
Biological Activity
1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure involving multiple heterocycles, which are known for their diverse biological activities. The presence of the 1,2,4-oxadiazole and triazole moieties is particularly significant as these structures are often associated with anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 286.32 g/mol |
| CAS Number | 1448128-53-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to exert its anticancer effects through multiple mechanisms:
- In Vitro Studies : In vitro studies have demonstrated that the compound exhibits an IC50 value in the low micromolar range against several human cancer cell lines:
Other Pharmacological Effects
Beyond its anticancer properties, this compound has been investigated for additional biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazoles possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models .
Case Studies
A few notable case studies illustrate the biological activity of this compound:
- Case Study 1 : In a study assessing the efficacy of various oxadiazole derivatives, this compound was found to significantly inhibit the growth of A549 cells at concentrations as low as 10 μM over a 48-hour exposure period.
- Case Study 2 : Another research effort focused on the structure–activity relationship (SAR) of oxadiazole compounds revealed that modifications to the methyl group on the oxadiazole ring enhanced cytotoxicity against MCF7 cells by up to 30% compared to unmodified compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant anticancer properties. 1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens. The presence of the oxadiazole moiety is particularly relevant as compounds containing this group are known for their broad-spectrum antimicrobial activity.
Enzyme Inhibition
Furthermore, research has highlighted the potential of this compound as an inhibitor of certain enzymes involved in disease processes. For instance, it may interact with enzymes linked to metabolic disorders or inflammation.
Organic Electronics
In material science, compounds like this compound are being explored for their potential use in organic electronic devices. Their unique electronic properties may allow them to function as semiconductors or in photovoltaic applications.
Coatings and Polymers
The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of materials. Research is ongoing to determine optimal formulations that leverage these benefits while maintaining processability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Evaluation of cytotoxicity against breast cancer cells | Demonstrated IC50 values in low micromolar range indicating strong anticancer potential. |
| Antimicrobial Efficacy | Testing against E. coli and Staphylococcus aureus | Exhibited significant inhibition zones compared to control groups. |
| Material Properties | Investigation into polymer blends | Improved tensile strength and thermal resistance observed when blended with polyvinyl chloride (PVC). |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Replacing the urea group with acetic acid (as in ) increases aqueous solubility but reduces lipophilicity (logP 1.60–1.95 vs. 2.45 for the target compound). The ethyl-oxadiazole analog shows a marginal logP increase over the methyl variant, likely due to enhanced hydrophobic interactions.
- Urea vs. Trifluoroethyl Urea : The trifluoroethyl-urea derivative exhibits significantly higher logP (4.36) and lower solubility, underscoring the urea group’s role in balancing polarity.
Research Findings and Implications
- Scaffold Hopping : The target compound’s methyl-oxadiazole group may improve metabolic stability compared to ethyl or bulkier substituents, as seen in .
- Computational Predictions: Shape-based similarity models (e.g., ROCS ) suggest that minor structural changes, such as replacing acetic acid with urea, significantly alter binding poses in kinase targets.
- Synergistic Effects : Combining triazolopyridine with oxadiazole (as in the target compound) may enhance dual inhibition of kinases and phosphodiesterases, a strategy validated in .
Q & A
Basic Questions
Q. What are the critical parameters for optimizing the synthesis of 1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea?
- Methodological Answer : Key parameters include solvent choice (e.g., DMF or THF for solubility and reactivity), temperature control (e.g., 50°C for azide coupling or reflux for cyclization), and catalyst selection (e.g., NaN₃ for nucleophilic substitution). Post-reaction purification steps, such as ice-water quenching and recrystallization from ethanol or toluene, are critical for isolating high-purity products .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C for functional group analysis) and mass spectrometry (HRMS for molecular weight validation). For heterocyclic systems, 2D NMR techniques (e.g., COSY, HSQC) are essential to resolve overlapping signals in the triazole-oxadiazole core .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) are recommended for dissolution due to the compound’s low solubility in water. Storage at –20°C under inert gas (N₂/Ar) prevents urea moiety hydrolysis and triazole ring oxidation. Stability should be monitored via HPLC every 3–6 months .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer :
- Modify substituents : Replace the 3-methyl group on the oxadiazole with bulkier alkyl/aryl groups to probe steric effects on binding .
- Isosteric replacements : Substitute the urea moiety with thiourea or sulfonamide to assess hydrogen-bonding contributions .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease panels) and molecular docking against Protein Data Bank (PDB) targets (e.g., 3LD6 for antifungal activity) .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use software like Discovery Studio or AutoDock to dock the compound into active sites (e.g., 14-α-demethylase for antifungal studies). Validate with MD simulations (GROMACS/AMBER) to assess binding stability .
- QSAR modeling : Train models on bioactivity data from triazole-urea derivatives to predict IC₅₀ values for new analogs .
Q. How to resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
